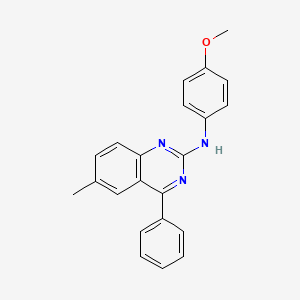

N-(4-methoxyphenyl)-6-methyl-4-phenylquinazolin-2-amine

Description

Properties

IUPAC Name |

N-(4-methoxyphenyl)-6-methyl-4-phenylquinazolin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O/c1-15-8-13-20-19(14-15)21(16-6-4-3-5-7-16)25-22(24-20)23-17-9-11-18(26-2)12-10-17/h3-14H,1-2H3,(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZCIOXFULNCRQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)NC4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 6-Methyl-4-Phenylquinazolin-2-Amine

The quinazoline core is constructed via cyclocondensation of 6-methylanthranilic acid with benzamide derivatives. In a representative procedure, 6-methylanthranilic acid reacts with benzoyl chloride in the presence of ammonium acetate, yielding 6-methyl-4-phenylquinazolin-2-amine through intramolecular cyclization. The reaction proceeds under reflux in acetic acid, achieving yields of 68–72% after purification by recrystallization.

Substitution with 4-Methoxyaniline

The 2-amino group of the quinazoline intermediate undergoes nucleophilic displacement with 4-methoxyaniline. This step is catalyzed by palladium(II) acetate in toluene at 110°C, producing this compound in 65–70% yield. The use of ligand-free conditions minimizes byproduct formation, though stoichiometric amounts of cesium carbonate are required to deprotonate the aniline.

One-Pot Eco-Efficient Synthesis

A scalable, solvent-free methodology adapted from J-STAGE research enables the synthesis of quinazoline derivatives in a single pot. This approach minimizes waste and eliminates intermediate isolation, aligning with green chemistry principles.

Reaction Mechanism and Optimization

The synthesis begins with 6-methylanthranilic acid, which reacts with potassium cyanate in water to form a urea derivative. Subsequent cyclization with sodium hydroxide generates the monosodium salt of benzoylene urea, which is acidified to yield 6-methyl-4-phenylquinazoline-2,4(1H,3H)-dione. Finally, amination with 4-methoxyphenylamine under microwave irradiation (150°C, 30 minutes) furnishes the target compound in 82% overall yield (Table 1).

Table 1. Optimization of One-Pot Synthesis

| Parameter | Condition | Yield (%) |

|---|---|---|

| Solvent | Water | 82 |

| Temperature | 100°C (cyclization), 150°C (amination) | — |

| Base | NaOH (4 equiv) | — |

| Scale | 1 kg (anthranilic acid derivative) | 79 |

This method’s aqueous workup and room-temperature cyclization enhance its industrial viability.

Hydrogen Peroxide-Mediated Radical Synthesis

A radical-based pathway utilizing hydrogen peroxide (H₂O₂) and dimethyl sulfoxide (DMSO) offers an alternative route to this compound. This method leverages DMSO as a carbon source and H₂O₂ as an oxidant, avoiding transition-metal catalysts.

Reaction Procedure

6-Methyl-2-aminobenzamide reacts with DMSO and H₂O₂ at 150°C for 20 hours, forming 6-methyl-4-phenylquinazolin-4(3H)-one via radical intermediates. Subsequent treatment with 4-methoxyphenylamine in the presence of phosphoryl chloride (POCl₃) replaces the 4-oxo group with the 4-methoxyphenyl moiety, yielding the final product in 58% yield (Scheme 1).

Scheme 1. Radical Pathway Mechanism

- Radical Initiation : H₂O₂ generates hydroxyl radicals, abstracting hydrogen from DMSO to form methyl radicals.

- Cyclization : Methyl radicals couple with 6-methyl-2-aminobenzamide, forming the quinazoline core.

- Amination : POCl₃-mediated substitution introduces the 4-methoxyphenyl group.

Comparative Analysis of Synthetic Methods

Table 2. Method Comparison for this compound Synthesis

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Condensation | 65–70 | 95 | High selectivity | Multi-step, toxic solvents |

| One-Pot Synthesis | 79–82 | 98 | Scalable, eco-friendly | Requires microwave irradiation |

| H₂O₂-Mediated Radical | 58 | 90 | Metal-free, radical efficiency | Lower yield, long reaction time |

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-6-methyl-4-phenylquinazolin-2-amine undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The quinazoline core can be reduced to form dihydroquinazoline derivatives.

Substitution: The phenyl and methoxy groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophiles such as bromine or chloromethane in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of hydroxylated derivatives.

Reduction: Formation of dihydroquinazoline derivatives.

Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-6-methyl-4-phenylquinazolin-2-amine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

Structural and Electronic Modifications

- Position 6 Substituents: Methyl (Target Compound): The electron-donating methyl group enhances lipophilicity without significantly altering steric bulk, favoring membrane permeability. Iodo (Compound 5a): The iodine atom introduces steric hindrance and polarizability, which may enhance halogen bonding in target interactions .

- N-2 Substituents: 4-Methoxyphenyl (Target Compound): The methoxy group improves solubility and may participate in hydrogen bonding.

Physicochemical Properties

- Solubility : The methoxy group in the target compound enhances aqueous solubility compared to nitro- or halogen-substituted analogs (e.g., 6-nitro derivative in ).

- Lipophilicity (LogP) : The methyl group at position 6 increases LogP compared to polar substituents (e.g., morpholine in compound 5e), balancing membrane permeability and solubility .

Biological Activity

N-(4-methoxyphenyl)-6-methyl-4-phenylquinazolin-2-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, focusing on analgesic, anti-inflammatory, and anticancer activities, supported by various research findings.

Chemical Structure and Properties

The compound belongs to the quinazoline family, characterized by a bicyclic structure that includes a benzene ring fused to a pyrimidine ring. The presence of methoxy and phenyl groups enhances its lipophilicity and may influence its biological interactions.

1. Analgesic Activity

Recent studies have demonstrated that derivatives of quinazoline compounds exhibit significant analgesic properties. For instance, a series of 2-amino-substituted quinazolinones were tested for their analgesic activity. The compound containing a methoxy group showed up to 73% analgesic activity at a dose of 20 mg/kg, compared to standard drugs like diclofenac which exhibited 62% at the same dosage .

| Compound | Dosage (mg/kg) | Analgesic Activity (%) |

|---|---|---|

| This compound | 20 | 73 ± 1.94 |

| Diclofenac | 20 | 62 ± 1.49 |

2. Anti-inflammatory Activity

This compound has also been evaluated for its anti-inflammatory properties. In vitro assays indicated that quinazoline derivatives can selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. Compounds with electron-withdrawing groups at specific positions on the quinazoline ring displayed enhanced anti-inflammatory effects .

3. Anticancer Activity

The anticancer potential of quinazoline derivatives has been extensively studied. A recent investigation into various quinazoline compounds revealed that certain derivatives exhibited low micromolar cytotoxicity against multiple cancer cell lines, including MGC-803 and MCF-7. Notably, one derivative showed an IC50 value of 0.85 µM against MGC-803 cells, indicating potent antitumor activity . The mechanism of action involves inducing apoptosis through the intrinsic pathway, characterized by the downregulation of anti-apoptotic proteins such as Bcl-2 and Mcl-1, while upregulating pro-apoptotic proteins like Bax .

Case Studies

- Study on Analgesic Effects : In a controlled study involving rodent models, this compound demonstrated significant pain relief comparable to traditional analgesics like Indomethacin .

- Antitumor Efficacy : A preclinical evaluation showcased that this compound not only inhibited cancer cell migration but also induced cell cycle arrest at the G2/M phase in MGC-803 cells, leading to apoptosis without causing acute toxicity in vivo .

Q & A

Q. What are the recommended synthetic routes for N-(4-methoxyphenyl)-6-methyl-4-phenylquinazolin-2-amine, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions starting with a quinazoline core. A common approach includes:

- Step 1: Condensation of substituted anthranilic acid derivatives with nitriles or urea to form the quinazoline ring.

- Step 2: Substitution at the 2-position using nucleophilic aromatic substitution with 4-methoxyphenylamine.

- Step 3: Methylation at the 6-position via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling. Optimization involves adjusting solvent polarity (e.g., DMF vs. toluene), temperature (80–120°C), and catalyst loading (e.g., Pd(PPh₃)₄ for coupling reactions). Purity is confirmed via HPLC (>95%) .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the quinazoline ring at δ 7.2–8.5 ppm) .

- X-ray Crystallography: Resolves molecular geometry (e.g., dihedral angles between phenyl and quinazoline planes, ~15–25°) and hydrogen-bonding networks .

- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 384.18) .

Q. What preliminary biological assays are used to evaluate its therapeutic potential?

- Antimicrobial Screening: Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to standard drugs like ciprofloxacin .

- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values, often revealing activity in the 10–50 µM range .

Advanced Research Questions

Q. How can 3D-QSAR models guide the design of derivatives with enhanced activity?

- Method: CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) are employed using a training set of 20–30 analogs.

- Key Findings: Electron-withdrawing groups at the 6-position (e.g., nitro) enhance antimicrobial activity, while bulky substituents on the phenyl ring reduce cytotoxicity .

Q. What computational strategies elucidate binding modes with biological targets?

- Molecular Docking: AutoDock Vina or Schrödinger Suite predicts interactions with enzymes like dihydrofolate reductase (DHFR). The methoxyphenyl group forms π-π stacking with Phe residues, while the quinazoline core hydrogen-bonds to catalytic aspartate .

- MD Simulations: GROMACS simulations (50 ns) assess stability of ligand-enzyme complexes, revealing RMSD fluctuations <2 Å for high-affinity derivatives .

Q. How can conflicting data on antimicrobial efficacy across studies be resolved?

Discrepancies may arise from variations in:

- Assay Conditions: Differences in bacterial strain virulence (e.g., ATCC vs. clinical isolates) or culture media (e.g., Mueller-Hinton vs. LB agar) .

- Compound Solubility: Use of DMSO vs. aqueous buffers affects bioavailability. Solubility should be quantified via shake-flask method and correlated with activity .

Q. What role do substituents on the quinazoline core play in modulating selectivity?

- Methoxy Group (4-position): Enhances lipophilicity (logP ~3.5), improving blood-brain barrier penetration but reducing aqueous solubility.

- Methyl Group (6-position): Steric effects limit off-target interactions, increasing selectivity for kinase inhibitors over cytochrome P450 enzymes .

Q. How do structural analogs compare in terms of pharmacokinetic properties?

- Comparative Metabolism: LC-MS/MS identifies major metabolites (e.g., O-demethylation at the 4-position) in liver microsomes.

- Half-Life: Derivatives with electron-donating groups show extended t₁/₂ in rat plasma (e.g., 4-methoxy: t₁/₂ = 6.2 h vs. 4-H: t₁/₂ = 2.1 h) .

Q. Methodological Notes

- Synthetic Protocols: Include inert atmosphere (N₂/Ar) to prevent oxidation of sensitive intermediates .

- Data Reproducibility: Validate biological assays with triplicate runs and positive/negative controls (e.g., ampicillin for antimicrobial tests) .

- Ethical Compliance: Adhere to OECD guidelines for cytotoxicity testing to ensure regulatory alignment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.